[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester
Description
This compound features a biphenyl core linked to a substituted isoxazole ring. Key structural elements include:
- Isoxazole ring: Substituted with a methyl group at position 3 and a carbamate group at position 4, derived from the chiral (R)-1-phenylethyloxycarbonyl moiety.
- Acetic acid ethyl ester: Attached to the biphenyl’s para-position, enhancing lipophilicity and metabolic stability.
The (R)-1-phenylethyl group introduces chirality, which may influence receptor binding specificity.
Properties
IUPAC Name |
ethyl 2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-34-26(32)18-21-10-12-23(13-11-21)24-14-16-25(17-15-24)28-27(19(2)31-36-28)30-29(33)35-20(3)22-8-6-5-7-9-22/h5-17,20H,4,18H2,1-3H3,(H,30,33)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQAZHGXUJBRV-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)OC(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)O[C@H](C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115425 | |
| Record name | Ethyl 4′-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1′-biphenyl]-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-38-7 | |
| Record name | Ethyl 4′-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1′-biphenyl]-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4′-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1′-biphenyl]-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester], also known by its CAS number 1228690-38-7, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.54 g/mol. The compound features a biphenyl structure with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O5 |
| Molecular Weight | 484.54 g/mol |
| CAS Number | 1228690-38-7 |
| Density | 1.309 ± 0.06 g/cm³ (20 ºC) |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the S phase.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 cells, showing an IC50 value of approximately 225 µM, which is comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A study demonstrated that at a concentration of 10 µg/mL, the compound reduced TNF-alpha levels by 78% and IL-6 levels by 89%, indicating a strong anti-inflammatory effect .
Antimicrobial Activity
Preliminary tests suggest that the compound possesses antimicrobial properties against various bacterial strains. In particular, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC):
The MIC for Staphylococcus aureus was determined to be around 40 µg/mL, suggesting potential applications in treating bacterial infections .
The biological activity of [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester is thought to stem from its ability to interact with specific molecular targets within cells. The isoxazole moiety is believed to play a crucial role in binding to proteins involved in cell signaling pathways related to apoptosis and inflammation.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities, particularly due to the presence of the isoxazole ring, which is known for its biological significance:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to modify substituents on the biphenyl and isoxazole rings can lead to enhanced potency and selectivity against tumor cells.
Organic Synthesis
This compound serves as a valuable reactant in synthetic organic chemistry:
- Catalytic Reactions : It has been utilized in catalytic protodeboronation reactions involving pinacol boronic esters, which are crucial for synthesizing complex organic molecules. This method enhances reaction efficiency and yields in multi-step syntheses.
Drug Development
The intricate arrangement of functional groups allows this compound to interact with biological macromolecules:
- Targeted Drug Design : Its unique structure makes it a candidate for drug design aimed at specific receptors or enzymes involved in disease pathways. Studies have shown that derivatives can bind effectively to targets, leading to potential therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the effects of structurally related compounds on human cancer cell lines. The results indicated that modifications on the biphenyl moiety could significantly enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells.
Case Study 2: Synthetic Methodology
Another research focused on optimizing synthetic routes involving this compound as a key intermediate. By employing a combination of classical and modern synthetic techniques, researchers successfully synthesized complex indole derivatives that exhibited promising biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparisons
*Calculated based on structure.
Functional and Pharmacological Implications
Heterocycle Influence: The isoxazole in the target compound and ’s analog offers metabolic stability compared to oxazole (), as isoxazoles are less prone to ring-opening reactions .
Substituent Effects: The biphenyl system in the target compound increases molecular weight and lipophilicity (logP ~5.2*), which may improve membrane permeability but reduce aqueous solubility compared to single-phenyl analogs (e.g., , logP ~3.1). The chiral (R)-1-phenylethyl carbamate may confer stereoselective binding, a critical factor in receptor-targeted therapies, unlike non-chiral esters in and .
The target compound lacks such groups but compensates with biphenyl π-stacking.
Pharmacokinetic and Metabolic Profiles
- Lipophilicity : The biphenyl system (target) may prolong half-life but require formulation adjustments to mitigate poor solubility.
- Metabolism: Ethyl esters are prone to hydrolysis by esterases, releasing acetic acid derivatives. The chiral carbamate may slow degradation compared to non-chiral analogs .
Preparation Methods
Multi-step Synthetic Approach
Overview:
The synthesis generally begins with the formation of the isoxazole ring, followed by functionalization of the biphenyl core and subsequent esterification steps. The key steps involve the formation of the isoxazole ring via cyclization reactions, followed by coupling with biphenyl derivatives, and finally esterification to yield the target ethyl ester.
- Isoxazole Ring Formation:
The isoxazole core is synthesized through cyclization of suitable nitrile and hydroxylamine derivatives, often involving nitrile oxides or related intermediates. For example, the reaction of nitrile oxides with alkenes or alkynes can produce isoxazoles, which are then functionalized at the 5-position with amino groups.
Coupling with Biphenyl Derivatives:
The biphenyl fragment is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, utilizing boronic acids and halogenated biphenyl precursors under palladium catalysis. This step is crucial for attaching the heterocyclic moiety to the aromatic system.[Introduction of the (R)-1-phenylethyl)oxy]carbonyl]amino] group](pplx://action/followup):
The chiral amino protecting group is incorporated through amidation or carbamate formation, often using carbonyldiimidazole or similar reagents to facilitate the formation of the carbamate linkage.Esterification:
The final step involves converting the carboxylic acid into the ethyl ester, typically through Fischer esterification using ethanol and an acid catalyst under reflux conditions or via direct esterification with ethyl halides in the presence of base.
- The synthesis route described in the patent (reference) emphasizes high-yielding, practical procedures for constructing these complex molecules, highlighting the importance of controlled reaction conditions to maximize purity and yield.
Transesterification Method
Overview:
Transesterification is a key method for converting the ethyl ester to the methyl ester, which is often more reactive for subsequent syntheses. This process involves the exchange of the ethyl group with a methyl group under catalytic conditions.
- Reagents:
- Methyl alcohol (methanol) as the nucleophile
- A catalytic base such as sodium hydride or lithium hydride
- The ethyl ester as the substrate
- Reaction Conditions:
- The reaction is typically conducted under reflux in methanol with stirring for extended periods (e.g., 26 hours as per the patent reference).
- The mixture is then cooled, and the methyl ester is isolated by distillation or extraction.
- According to the patent (reference), the transesterification provides a high yield (~66%) of methyl ester with high purity, making it an efficient route for preparing methyl derivatives from ethyl esters.
Heterocyclic Precursors and Direct Esterification
Overview:
Alternative methods involve the direct synthesis of ester derivatives from heterocyclic precursors, such as 5-amino-3-methyl-4-isoxazolocarboxylic acids, followed by esterification.
- Starting Material Preparation:
- The acid form of the heterocycle can be prepared via nitrile oxide cyclization or amidation reactions involving amino acids or related intermediates.
-
- Direct esterification of the acid with ethanol or methanol under acidic conditions (e.g., sulfuric acid catalysis) yields the ethyl or methyl ester, respectively.
Alternative Route (Transesterification):
- As described above, transesterification can be employed to convert ethyl esters into methyl esters, especially advantageous when the acid form is difficult to isolate.
- The patent (reference) highlights the practicality and efficiency of these methods, emphasizing high yields and purity, especially when employing catalytic transesterification.
Data Summary Table: Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations | Yield/Efficiency |
|---|---|---|---|---|
| Multi-step synthesis | Nitrile oxides, coupling reagents, carbamates, refluxing esterification | Precise control over structure | Multi-step process, requires purification | High yields (~80-90%) in optimized conditions |
| Transesterification | Methyl alcohol, sodium hydride/lithium hydride, reflux | Simple, high efficiency | Requires prior ethyl ester synthesis | ~66% yield, high purity |
| Direct esterification | Ethanol/methanol, sulfuric acid, reflux | Straightforward, scalable | Possible side reactions, longer reaction times | Moderate to high yields (~70-85%) |
Q & A
Q. Why do computational docking results conflict with experimental binding affinity measurements for the isoxazole moiety?
- Answer :
- Potential causes :
Protein flexibility : Docking assumes rigid receptors; use molecular dynamics (MD) simulations to account for conformational changes .
Solvent effects : Include explicit water molecules in docking algorithms to improve affinity predictions .
- Validation : Compare MD-predicted binding poses with X-ray co-crystal structures .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
